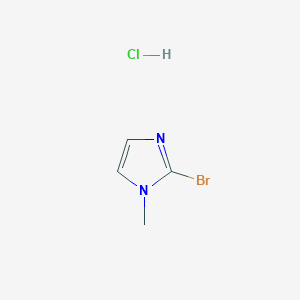

2-Bromo-1-methyl-1H-imidazole hydrochloride

Descripción general

Descripción

2-Bromo-1-methyl-1H-imidazole hydrochloride is a useful research compound. Its molecular formula is C4H6BrClN2 and its molecular weight is 197.46 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It has been used in the synthesis of compounds such as n-(4-methoxyphenyl)-1-methyl-1h-imidazol-2-amine and 1,2-bis[2-methyl-5-(1-methyl-1h-imidazol-2-yl)-3-thienyl]-cyclopentene . These compounds have been reported to form bimetallic platinum(II) complexes with potent cytotoxic activity .

Mode of Action

It is known to participate in c-n coupling reactions, which are key steps in the synthesis of various bioactive compounds .

Biochemical Pathways

The compounds synthesized using it have shown potential in the field of medicinal chemistry, particularly in the development of cytotoxic agents .

Result of Action

It is used in the synthesis of compounds that have shown potent cytotoxic activity .

Action Environment

Like many other chemicals, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Análisis Bioquímico

Biochemical Properties

2-Bromo-1-methyl-1H-imidazole hydrochloride plays a role in biochemical reactions primarily as a reagent in the synthesis of other compounds. It has been used in the formation of N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine via C-N coupling with p-anisidine . Additionally, it can form bimetallic platinum (II) complexes with potent cytotoxic activity . The interactions of this compound with enzymes, proteins, and other biomolecules are essential for its function in these reactions. For instance, its ability to form complexes with metals suggests interactions with metalloproteins and enzymes that require metal cofactors.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound has been shown to influence cell function by interacting with cellular signaling pathways and gene expression. For example, the formation of cytotoxic platinum complexes indicates that this compound can induce cell death in cancer cells, thereby affecting cellular metabolism and proliferation . These interactions highlight the compound’s potential in therapeutic applications, particularly in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to form complexes with metals, such as platinum, suggests that it can inhibit or activate enzymes that require metal cofactors. This inhibition or activation can lead to changes in gene expression and cellular function. The exact binding interactions and the resulting biochemical pathways are critical for understanding the compound’s mechanism of action .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settingsIn vitro and in vivo studies have indicated that the compound can maintain its activity over extended periods, but the potential for degradation and the resulting impact on experimental outcomes must be carefully monitored .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and therapeutic effects, while higher doses can lead to significant cytotoxicity and adverse effects. Studies have shown that there is a threshold beyond which the compound’s toxicity increases dramatically, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role in synthesizing biologically active molecules. The compound interacts with enzymes and cofactors that facilitate its incorporation into larger molecular structures. These interactions can affect metabolic flux and the levels of specific metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within different cellular compartments, thereby influencing its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can affect the compound’s interactions with biomolecules and its overall biological activity .

Actividad Biológica

2-Bromo-1-methyl-1H-imidazole hydrochloride is a halogenated imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Chemical Formula : CHBrN·HCl

- Molecular Weight : 161.00 g/mol

- CAS Number : 16681-59-7

- Appearance : Colorless to light yellow liquid

- Purity : ≥98.0% (HPLC)

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in microbial resistance and cancer cell proliferation. The halogenated structure enhances its reactivity, making it a promising candidate for further investigations into its therapeutic effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of microbial strains. A study indicated that derivatives of imidazole, including this compound, can inhibit both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential .

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Sensitivity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | 24 mm |

| Escherichia coli | 20 mm |

| Klebsiella pneumoniae | 18 mm |

| Pseudomonas aeruginosa | 22 mm |

Anticancer Activity

The compound has also shown cytotoxic effects against various cancer cell lines. Studies have reported that it can induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation. For instance, in vitro studies demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.4 |

| A549 (Lung Cancer) | 12.8 |

| HeLa (Cervical Cancer) | 18.6 |

Case Studies

Recent case studies have highlighted the effectiveness of this compound in overcoming drug resistance in certain bacterial strains. For example, a hybrid compound synthesized from this imidazole derivative showed enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for developing new antibiotics .

Applications in Drug Development

The unique structure of this compound makes it an attractive scaffold for medicinal chemistry. It can serve as a building block for synthesizing more complex molecules with targeted biological activity. Ongoing research is focused on optimizing its synthesis and exploring its interactions with various biological targets to develop novel therapeutic agents.

Aplicaciones Científicas De Investigación

The synthesis of 2-Bromo-1-methyl-1H-imidazole typically involves bromination of 1-methylimidazole followed by the formation of the hydrochloride salt. This process is crucial for producing derivatives used in pharmaceutical applications.

Medicinal Chemistry

-

Pharmaceutical Development :

- The compound serves as a building block for synthesizing various pharmaceuticals. It is notably utilized in developing angiotensin II receptor antagonists, which are vital in treating hypertension.

- Its derivatives have shown potential in targeting cancer cells through mechanisms that induce apoptosis, making them valuable in anticancer drug design .

- Biological Activity :

Material Science

- Ligand Formation :

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of platinum(II) complexes formed with imidazole derivatives, including 2-Bromo-1-methyl-1H-imidazole. Results indicated significant inhibition of cell proliferation in cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Study 2: Synthesis of Novel Antimicrobial Agents

Research focused on synthesizing new antimicrobial agents using 2-Bromo-1-methyl-1H-imidazole as a precursor. The resulting compounds exhibited enhanced antibacterial activity against resistant strains, highlighting the compound's utility in addressing antibiotic resistance .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom undergoes nucleophilic substitution under controlled conditions, forming new C–N or C–O bonds.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| C–N Coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, p-anisidine, 100°C | N-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-amine | |

| Amine Substitution | K₂CO₃, DMF, alkyl/aryl amines, 60–80°C | 2-Amino-1-methyl-1H-imidazole derivatives |

Key mechanistic insights:

-

Palladium catalysts facilitate cross-coupling via oxidative addition into the C–Br bond.

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines.

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed coupling reactions to form biaryl or heteroaryl systems.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, aryl boronic acid, dioxane/H₂O | 2-Aryl-1-methyl-1H-imidazole derivatives | |

| Sonogashira Coupling | CuI, PdCl₂(PPh₃)₂, terminal alkyne, Et₃N | 2-Alkynyl-1-methyl-1H-imidazole derivatives |

Notable conditions:

-

Aqueous Na₂CO₃ acts as a base to neutralize HCl from the hydrochloride salt.

-

Inert atmospheres (N₂/Ar) prevent catalyst deactivation.

Grignard and Organometallic Reactions

The bromine atom is susceptible to replacement by organometallic reagents.

Mechanistic notes:

Reduction and Dehalogenation

Controlled reduction removes bromine or modifies the imidazole ring.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | 1-Methyl-1H-imidazole | |

| Radical Dehalogenation | Bu₃SnH, AIBN, toluene, reflux | 1-Methyl-1H-imidazole |

Critical factors:

-

Pd/C selectively cleaves C–Br bonds without ring hydrogenation.

-

Radical initiators (e.g., AIBN) enhance tin-mediated pathways.

Propiedades

IUPAC Name |

2-bromo-1-methylimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2.ClH/c1-7-3-2-6-4(7)5;/h2-3H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGJSNIPVUHEIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657455 | |

| Record name | 2-Bromo-1-methyl-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-21-2 | |

| Record name | 1H-Imidazole, 2-bromo-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-methyl-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.